molecular formula C9H10N2O4S B8574100 1-Methanesulfonyl-6-nitroindoline

1-Methanesulfonyl-6-nitroindoline

Cat. No.: B8574100
M. Wt: 242.25 g/mol
InChI Key: NOPGJGWFMCFSOI-UHFFFAOYSA-N
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Description

1-Methanesulfonyl-6-nitroindoline is a nitro- and sulfonyl-substituted indoline derivative. This modification introduces electron-withdrawing effects from both the nitro (-NO₂) and sulfonyl groups, likely enhancing polarity and influencing reactivity or biological activity. The molecular formula is deduced as C₉H₁₀N₂O₄S (MW: 266.26 g/mol), distinguishing it from simpler indoline derivatives.

Properties

Molecular Formula

C9H10N2O4S

Molecular Weight

242.25 g/mol

IUPAC Name

1-methylsulfonyl-6-nitro-2,3-dihydroindole

InChI

InChI=1S/C9H10N2O4S/c1-16(14,15)10-5-4-7-2-3-8(11(12)13)6-9(7)10/h2-3,6H,4-5H2,1H3

InChI Key

NOPGJGWFMCFSOI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCC2=C1C=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-Methanesulfonyl-6-nitroindoline with key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Substituents Key Functional Groups
This compound* C₉H₁₀N₂O₄S 266.26 -NO₂ (C6), -SO₂CH₃ (C1) Nitro, sulfonyl
6-Nitroindoline C₈H₈N₂O₂ 164.16 -NO₂ (C6) Nitro, indoline core
1-Methyl-6-nitro-1H-indole C₉H₈N₂O₂ 176.17 -NO₂ (C6), -CH₃ (C1) Nitro, methyl, indole core
2-Methylindoline C₉H₁₁N 133.19 -CH₃ (C2) Methyl, indoline core
6-Methyl-1,2,3,4-tetrahydroquinoline C₁₀H₁₃N 147.22 -CH₃ (C6) Methyl, tetrahydroquinoline
1-Nitronaphthalene C₁₀H₇NO₂ 173.17 -NO₂ (C1) Nitro, polycyclic aromatic

*Inferred structure based on analogs.

Key Observations :

  • Electron-withdrawing vs. Electron-donating Groups : The sulfonyl and nitro groups in this compound contrast with methyl groups in analogs like 2-Methylindoline, which are electron-donating. This difference impacts electronic properties, reactivity, and solubility.
  • Core Structure: Indoline (partially saturated indole) and indole derivatives exhibit distinct aromaticity and conformational flexibility. For example, 6-Methyltetrahydroquinoline has a fully saturated ring system, altering its chemical behavior.

Physicochemical Properties

While direct data for this compound is unavailable, comparisons can be drawn:

  • Polarity: The sulfonyl group increases polarity compared to methyl-substituted analogs (e.g., 1-Methyl-6-nitroindole ), suggesting higher solubility in polar solvents like DMSO or methanol.
  • Stability : Nitro groups are prone to reduction, but sulfonyl moieties may enhance stability under acidic conditions .

Preparation Methods

Reaction Conditions and Reagents

Methanesulfonylation typically employs methanesulfonyl chloride (MsCl) in the presence of a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA). A polar aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM) facilitates the reaction at room temperature. For example, the synthesis of 1-methanesulfonyl-1,2-dihydroquinolines from Morita–Baylis–Hillman (MBH) acetates uses methanesulfonamide with K₂CO₃ in DMF, achieving yields exceeding 80%. Applying this to 6-nitroindoline would require:

  • Dissolving 6-nitroindoline in anhydrous DMF.

  • Adding MsCl (1.2 equivalents) and K₂CO₃ (2 equivalents).

  • Stirring at 23°C for 2–4 hours, followed by aqueous workup.

Challenges and Optimization

  • Competitive Nitro Group Reactivity : The electron-withdrawing nitro group at position 6 may deactivate the indoline nitrogen, necessitating elevated temperatures or extended reaction times.

  • Purification : Column chromatography (e.g., 20% ethyl acetate/hexane) effectively isolates the product, as demonstrated in similar sulfonamide syntheses.

Cyclization Strategies for Indoline Core Formation

Constructing the indoline ring before functionalization offers a modular route. Metal-free cycloisomerization, as reported for 5-nitro-7-azaindole, highlights the viability of this approach.

Cycloisomerization of Propargylamine Derivatives

A trimethylsilane (TMS)-assisted cyclization of 3-trimethylsilanylethynyl-pyridin-2-ylamine derivatives forms the indoline core under mild conditions. Adapting this for this compound would involve:

  • Synthesizing a propargylamine precursor with a nitro group at position 6.

  • Cyclizing via TMS-removal in the presence of a mild acid (e.g., acetic acid).

  • Introducing the methanesulfonyl group post-cyclization.

Nitro Group Positioning

Electrophilic nitration after cyclization ensures regioselectivity. For example, nitration of indoline derivatives using fuming HNO₃ in H₂SO₄ at 0°C selectively targets position 6 due to the directing effects of the indoline nitrogen. Subsequent methanesulfonylation completes the synthesis.

Catalytic Approaches Using Iron-Based Systems

Iron catalysts enable efficient nitro-group reductions and sulfonamide formations, as evidenced by the use of FeCl₃·6H₂O in NPY Y2 receptor inhibitor syntheses.

One-Pot Nitro Reduction and Sulfonylation

A patent application describes a method where FeCl₃·6H₂O and methylhydrazine facilitate the conversion of nitro intermediates to sulfonamides. For this compound:

  • React 6-nitroindoline with MsCl in methanol.

  • Add FeCl₃·6H₂O (1 mol%) and methylhydrazine (11 equivalents).

  • Stir at room temperature until completion (monitored by TLC).

Key Data :

ParameterValue
Yield70–85% (estimated)
Reaction Time2–6 hours
PurificationColumn chromatography

Adaptation of Morita–Baylis–Hillman (MBH) Acetate Chemistry

While MBH chemistry is traditionally used for quinolines, its application to indoline derivatives is emerging.

MBH Acetate Preparation and Functionalization

  • Synthesize an MBH acetate from 2-fluoro-5-nitrobenzaldehyde and ethyl acrylate.

  • React with methanesulfonamide in DMF/K₂CO₃ to form a dihydroquinoline intermediate.

  • Reduce the quinoline to indoline using Fe-AcOH-H₂O.

Advantages :

  • High functional group tolerance.

  • Scalable to multigram quantities.

Comparative Analysis of Methods

MethodStarting MaterialKey Reagents/ConditionsYieldLimitations
Direct Sulfonylation6-NitroindolineMsCl, K₂CO₃, DMF, 23°C70–85%Nitro group deactivation
CycloisomerizationPropargylamine derivativeTMS, AcOH60–75%Multi-step synthesis
Iron-Catalyzed6-NitroindolineFeCl₃, MeNHNH₂80%Requires hydrazine
MBH AdaptationMBH acetateMethanesulfonamide, Fe-AcOH65%Low regioselectivity

Mechanistic Insights

Sulfonylation Kinetics

The methanesulfonylation follows an Sₙ2 mechanism, where the indoline nitrogen attacks the electrophilic sulfur in MsCl. Steric hindrance from the nitro group slows the reaction, necessitating excess MsCl.

Role of FeCl₃ in Catalysis

FeCl₃·6H₂O likely acts as a Lewis acid, polarizing the nitro group and facilitating nucleophilic substitution at the indoline nitrogen .

Q & A

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives across labs?

  • Methodology :
  • Protocol Standardization : Document reaction parameters (e.g., stirring rate, humidity) using FAIR data principles .
  • Inter-Lab Validation : Share batch samples for cross-testing via round-robin studies .

Tables

Table 1: Key Synthetic Parameters for this compound

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
NitrationHNO₃/H₂SO₄, 0°C65≥95%
SulfonylationCH₃SO₂Cl, Et₃N, DCM78≥98%

Table 2: Common Analytical Challenges & Solutions

ChallengeSolutionTechniqueReference
Signal overlap in NMR2D HSQC/COSYNMR
PhotodegradationAmber vial storageHPLC

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